O-Desisopropyl-O-ethylCefpodoximeProxetil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desisopropyl-O-ethylCefpodoximeProxetil is a derivative of Cefpodoxime Proxetil, which is a third-generation cephalosporin antibiotic. This compound is known for its antibacterial properties and is used to treat a variety of bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Desisopropyl-O-ethylCefpodoximeProxetil involves multiple steps, starting from the parent compound, Cefpodoxime Proxetil. The process typically includes the removal of the isopropyl group and the addition of an ethyl group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the transformation .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
O-Desisopropyl-O-ethylCefpodoximeProxetil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions vary but often include controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
O-Desisopropyl-O-ethylCefpodoximeProxetil has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: It is used in studies involving bacterial resistance and antibiotic efficacy.
Medicine: It is investigated for its potential use in treating various bacterial infections.
Industry: It is used in the development of new antibacterial agents.
Mechanism of Action
The mechanism of action of O-Desisopropyl-O-ethylCefpodoximeProxetil involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cefpodoxime Proxetil: The parent compound, known for its broad-spectrum antibacterial activity.
Cefixime: Another third-generation cephalosporin with similar antibacterial properties.
Cefdinir: Known for its effectiveness against a wide range of bacterial infections.
Uniqueness
O-Desisopropyl-O-ethylCefpodoximeProxetil is unique due to its specific structural modifications, which may enhance its antibacterial activity and pharmacokinetic properties compared to its parent compound and other similar cephalosporins .
Properties
Molecular Formula |
C20H25N5O9S2 |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
1-ethoxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H25N5O9S2/c1-5-32-20(29)34-9(2)33-18(28)14-10(6-30-3)7-35-17-13(16(27)25(14)17)23-15(26)12(24-31-4)11-8-36-19(21)22-11/h8-9,13,17H,5-7H2,1-4H3,(H2,21,22)(H,23,26)/b24-12+/t9?,13-,17-/m1/s1 |
InChI Key |
FXDWRZAFIUUKKP-POJSZAKFSA-N |
Isomeric SMILES |
CCOC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.